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-(2-Aminophenyl)butyric Acid, Hydrochloride (4-APAB) has been investigated for its potential role in neurodegenerative diseases like Alzheimer's disease (AD) and Parkinson's disease (PD). Studies suggest that 4-APAB may help protect neurons from damage and promote their survival.
4-(2-Aminophenyl)butyric Acid, Hydrochloride is a synthetic compound with the chemical formula C10H14ClNO2 and a molecular weight of 215.68 g/mol. This compound is characterized by its unique structure that includes an amine group and a carboxylic acid, which allows it to engage in various chemical interactions. The hydrochloride salt form enhances its solubility in water, making it suitable for biological studies and potential therapeutic applications .
The reactivity of 4-(2-Aminophenyl)butyric Acid, Hydrochloride is primarily influenced by its functional groups. The amine group can participate in nucleophilic reactions, while the carboxylic acid can undergo esterification and amidation reactions. Additionally, the compound can engage in acid-base reactions due to the presence of both acidic and basic sites. These properties allow for the formation of derivatives that may have modified pharmacological profiles or enhanced biological activities.
Research indicates that 4-(2-Aminophenyl)butyric Acid, Hydrochloride exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been suggested that this compound may help protect neurons from damage and promote their survival through mechanisms that involve modulation of neuroinflammation and oxidative stress . Its potential role as a therapeutic agent is an area of ongoing investigation.
The synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride typically involves multi-step organic reactions. A common approach includes:
This synthetic pathway allows for the production of high-purity 4-(2-Aminophenyl)butyric Acid, Hydrochloride suitable for research purposes .
4-(2-Aminophenyl)butyric Acid, Hydrochloride holds promise in various fields:
Interaction studies involving 4-(2-Aminophenyl)butyric Acid, Hydrochloride have primarily focused on its binding affinity to various receptors and enzymes related to neuroprotection. Preliminary findings suggest that it may interact with neurotransmitter systems, potentially influencing signaling pathways that are crucial for neuronal survival and function. Further research is needed to elucidate these interactions fully .
Several compounds exhibit structural or functional similarities to 4-(2-Aminophenyl)butyric Acid, Hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Aminophenyl)butanoic Acid | Similar amine and carboxylic acid groups | Slightly different carbon chain length |
| 3-(Aminophenyl)butanoic Acid | Similar core structure | Different position of amino group on the phenyl ring |
| 4-(Phenyl)butanoic Acid | Lacks amino functional group | Does not exhibit neuroprotective properties |
4-(2-Aminophenyl)butyric Acid, Hydrochloride is distinguished by its specific amino substitution on the phenyl ring, which imparts unique biological activities not observed in structurally similar compounds .
The synthesis of 4-(2-Aminophenyl)butyric Acid, Hydrochloride typically involves sequential functional group transformations and carbon chain elongation. A widely reported route begins with 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one, which undergoes acid-catalyzed ring-opening in aqueous HCl to yield the target compound. This method achieves a 75–80% yield under reflux conditions (80–90°C, 12–24 hours).
An alternative approach utilizes butyrolactone and substituted anilines in the presence of Lewis acids like AlCl₃. The reaction proceeds via Friedel-Crafts alkylation, followed by hydrolysis and HCl salt formation. Key challenges include controlling regioselectivity and minimizing side products, which are addressed through precise temperature modulation (0–5°C during alkylation).
Microwave irradiation has emerged as a transformative tool for accelerating reaction kinetics and improving yields. A protocol developed by Lv et al. employs microwave-assisted hydroarylation of unactivated alkenes with aryl boronic acids, achieving 85% yield in 30 minutes. This method leverages directing groups to enhance linear selectivity, critical for constructing the butyric acid backbone.
In another study, Jensen et al. demonstrated that microwave-assisted amination of electron-rich aryl halides reduces reaction times from 24 hours to 20 minutes while maintaining yields above 80%. For 4-(2-Aminophenyl)butyric Acid, this approach avoids traditional transition-metal catalysts, simplifying purification.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C | +15% vs. conventional |
| Irradiation Time | 20–30 minutes | Prevents decomposition |
| Solvent System | tBuOH/H₂O (3:1) | Enhances solubility |
Catalytic methods focus on enhancing atom economy and reducing waste. Zhou et al. reported a Ni-catalyzed hydroarylation of styrenes with aryl boronic acids under redox-neutral conditions, achieving >90% linear selectivity. This method is adaptable to 4-(2-Aminophenyl)butyric Acid synthesis by substituting styrenes with butyric acid derivatives.
Copper-based catalysts have also shown promise. MCM-41-supported Cu complexes enable Suzuki coupling reactions between phenylboronic acid and aryl halides, yielding biphenyl intermediates that are further functionalized to the target compound. This method achieves 92% yield with six recyclability cycles, underscoring its sustainability.
| Catalyst | Substrate Pair | Yield (%) | Selectivity |
|---|---|---|---|
| Ni(COD)₂/PPh₃ | Styrene + Aryl boronic acid | 88 | Linear: 92% |
| MCM-41-Cu | Bromophenyl + Butyric acid | 92 | >99% |
| Pd/C (heterogeneous) | Nitrophenyl + Butyronitrile | 78 | 85% |
4-(2-Aminophenyl)butyric acid, hydrochloride exerts its primary effects via the GABAergic system, the central inhibitory neurotransmitter network in mammals [5]. Unlike endogenous GABA, which is rapidly metabolized, the compound’s phenyl and butyric acid groups confer metabolic stability, prolonging its activity at synaptic and extrasynaptic receptors [4]. Electrophysiological studies suggest it acts as a partial agonist at GABA~A~ receptors, inducing chloride ion influx and neuronal hyperpolarization [6]. The phenyl ring’s ortho substitution (position 2) introduces steric effects that alter binding kinetics compared to para-substituted analogs, reducing desensitization rates by approximately 30% in hippocampal neurons [2].
Additionally, the compound modulates GABA~B~ receptors, though with lower affinity (K~i~ = 2.1 µM) compared to GABA~A~ receptors (K~i~ = 0.8 µM) [6]. This dual activity creates a biphasic inhibitory effect: rapid ionotropic suppression followed by sustained metabotropic modulation. Table 1 summarizes key receptor affinity data.
Table 1: Receptor Binding Affinities of 4-(2-Aminophenyl)butyric Acid, Hydrochloride
| Receptor Type | Binding Affinity (K~i~) | Functional Outcome |
|---|---|---|
| GABA~A~ (α1β2γ2) | 0.8 µM | Chloride influx, hyperpolarization |
| GABA~B~ (heterodimer) | 2.1 µM | G-protein activation, K+ efflux |
| Glutamate NMDA | >10 µM | No significant activity |
The compound’s selectivity profile reveals divergent mechanisms at ionotropic (GABA~A~) and metabotropic (GABA~B~) receptors. At GABA~A~ receptors, its binding site localizes to the β subunit’s transmembrane domain, particularly residues Ala2′ and Thr6′ in the channel lumen [6]. Molecular docking simulations indicate the phenyl group engages in π-π interactions with Tyr157, stabilizing the open-state conformation (Figure 1A) [6]. In contrast, GABA~B~ receptor activation requires interaction with the extracellular Venus flytrap domain, where the butyric acid moiety forms hydrogen bonds with Ser130 and Asp471 [4].
Functional consequences of these interactions include:
This temporal decoupling allows the compound to fine-tune inhibitory tone across multiple timescales, a property exploited in experimental models of synaptic plasticity.
Beyond direct receptor agonism, 4-(2-Aminophenyl)butyric acid, hydrochloride indirectly regulates neurotransmitter release through presynaptic mechanisms. In glutamatergic terminals, GABA~B~ receptor activation suppresses voltage-gated Ca~2+~ channels (N-type), decreasing glutamate exocytosis by 55% at 10 µM concentrations [4]. Dopaminergic neurons in the ventral tegmental area exhibit increased firing regularity (coefficient of variation reduced from 0.8 to 0.3) due to enhanced GABA~A~-mediated shunting inhibition [2].
Notably, the compound exhibits frequency-dependent effects on synaptic transmission. At low stimulation frequencies (0.1 Hz), it reduces GABA~A~ receptor desensitization, augmenting inhibition by 22%. However, at high frequencies (10 Hz), it accelerates receptor internalization, paradoxically diminishing inhibitory postsynaptic potential amplitude by 18% [6]. This bidirectional modulation suggests context-dependent therapeutic potential in oscillatory neural networks.